5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2S |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
5-(4-methylcyclohexyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H16N2S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h6-8H,2-5H2,1H3,(H2,11,12) |
InChI Key |
ZSWYVHREYHDZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=CN=C(S2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 4 Methylcyclohexyl 1,3 Thiazol 2 Amine
De Novo Synthesis Strategies for the 1,3-Thiazole Ring System
The construction of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes to this important scaffold.
Hantzsch Thiazole (B1198619) Synthesis and Related Cyclocondensation Reactions
The most prominent and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. synarchive.comorganic-chemistry.orgmdpi.com This reaction involves the cyclocondensation of an α-haloketone with a thiourea (B124793). For the specific synthesis of 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine, the key precursors would be 2-bromo-1-(4-methylcyclohexyl)ethan-1-one and thiourea.
The synthesis of the requisite α-bromoketone can be achieved by the bromination of 1-(4-methylcyclohexyl)ethan-1-one (B154312). nih.gov This starting ketone is commercially available or can be prepared through various standard organic chemistry methods. The bromination can be carried out using bromine in a suitable solvent like methanol, often at low temperatures to control selectivity. prepchem.com
Once the 2-bromo-1-(4-methylcyclohexyl)ethan-1-one is obtained, its reaction with thiourea in a suitable solvent, such as ethanol, leads to the formation of the this compound hydrobromide salt. Subsequent neutralization with a base affords the free amine. The reaction mechanism proceeds through the initial S-alkylation of thiourea by the α-bromoketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| 2-Bromo-1-(4-methylcyclohexyl)ethan-1-one | Thiourea | This compound | Hantzsch Thiazole Synthesis |
Exploration of Alternative Ring-Forming Approaches
While the Hantzsch synthesis is the most direct route, other methods for constructing the 2-aminothiazole (B372263) ring exist, which could be adapted for the synthesis of this compound. One such approach involves the reaction of a β-ketoester with N-bromosuccinimide (NBS) to form an α-bromo-β-ketoester, which can then be cyclized with thiourea. organic-chemistry.org Another strategy involves the use of α-amino nitriles, which can react with carbon disulfide or related reagents in what is known as the Cook-Heilbron synthesis. wikipedia.org However, these methods are generally less direct for the target molecule compared to the Hantzsch synthesis.
Functionalization and Derivatization of the Thiazol-2-amine Core
The 2-aminothiazole scaffold is rich in chemical reactivity, allowing for a variety of post-synthesis modifications.
N-Alkylation and N-Acylation Reactions of the Amine Group
The exocyclic amino group of this compound is a primary site for functionalization. It can readily undergo N-alkylation with various alkyl halides in the presence of a base. nih.gov The regioselectivity of this reaction can sometimes be an issue, as alkylation can also occur on the endocyclic nitrogen atom of the thiazole ring, leading to the formation of a thiazolium salt. nih.gov The reaction conditions, including the choice of solvent and base, can influence the outcome.
N-acylation of the amino group is another common transformation, typically achieved by reacting the 2-aminothiazole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. nih.govmdpi.com This reaction leads to the formation of the corresponding N-acyl-2-aminothiazole derivative. These acylated products are often more stable and can serve as intermediates for further synthetic manipulations.
| Reaction Type | Reagent | Functional Group Modified | Product Class |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Amino Group | N-Alkyl-2-aminothiazole |
| N-Acylation | Acyl Chloride/Anhydride | Amino Group | N-Acyl-2-aminothiazole |
Electrophilic and Nucleophilic Substitutions on the Thiazole Ring
The thiazole ring itself can undergo substitution reactions, although its reactivity is influenced by the presence of the electron-donating amino group. Electrophilic aromatic substitution, such as halogenation, typically occurs at the C5 position of the thiazole ring. jocpr.com However, since the C5 position in the target molecule is already substituted with the 4-methylcyclohexyl group, electrophilic attack would be directed to other available positions, though it is generally less favored.
Nucleophilic aromatic substitution is also possible on the 2-aminothiazole ring, particularly if a leaving group is present. For instance, a 2-halo-thiazole can undergo nucleophilic displacement of the halide by various nucleophiles. jocpr.com Diazotization of the 2-amino group to form a diazonium salt, followed by its displacement with a nucleophile (a Sandmeyer-type reaction), is another potential route to introduce a variety of substituents at the C2 position. nih.gov
Introduction and Modification of the 4-Methylcyclohexyl Moiety
The 4-methylcyclohexyl group is a key feature of the target molecule. Its introduction is primarily achieved through the selection of the appropriate starting materials for the Hantzsch synthesis, as described in section 2.1.1. The synthesis of 1-(4-methylcyclohexyl)ethan-1-one is a critical step in this process. nih.gov
Once incorporated into the thiazole ring, the 4-methylcyclohexyl moiety is generally chemically robust and not prone to many transformations under standard reaction conditions used for modifying the thiazole core. However, it is conceivable that under more forcing conditions, such as catalytic hydrogenation, the cyclohexyl ring could be affected. Modifications to the methyl group on the cyclohexane (B81311) ring would likely require harsh radical conditions and would probably be non-selective. Therefore, any desired modifications to this part of the molecule are best incorporated into the starting materials before the thiazole ring is formed.
Stereoselective Synthesis of Cyclohexyl Precursors
The stereochemistry of the 4-methylcyclohexyl substituent can significantly influence the biological activity of the final compound. Therefore, the stereoselective synthesis of the cis- and trans-isomers of the cyclohexyl precursor is of paramount importance. The primary starting material for these precursors is 4-methylcyclohexanone (B47639).
The reduction of 4-methylcyclohexanone can yield a mixture of cis- and trans-4-methylcyclohexanol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. For instance, sterically hindered reducing agents tend to favor the formation of the cis-isomer, while less hindered reagents may lead to a higher proportion of the trans-isomer.
Once the desired stereoisomer of 4-methylcyclohexanol (B52717) is obtained, it can be converted to a suitable leaving group, such as a bromide, for subsequent coupling reactions. The conversion of the alcohol to the bromide can proceed with either retention or inversion of stereochemistry, depending on the chosen reagents. For example, reaction with phosphorus tribromide (PBr₃) typically proceeds with inversion of configuration, allowing for the synthesis of the opposite isomer to the starting alcohol.
| Starting Material | Reagent | Product | Key Transformation |
|---|---|---|---|
| 4-Methylcyclohexanone | Various reducing agents | cis/trans-4-Methylcyclohexanol | Stereoselective reduction |
| trans-4-Methylcyclohexanol | PBr₃ | cis-1-Bromo-4-methylcyclohexane | Bromination with inversion |
| cis-4-Methylcyclohexanol | PBr₃ | trans-1-Bromo-4-methylcyclohexane | Bromination with inversion |
Coupling Strategies for Cyclohexyl Attachment
Several coupling strategies can be employed to attach the 4-methylcyclohexyl moiety to the 5-position of the 1,3-thiazol-2-amine core.
One of the most direct methods is the Hantzsch thiazole synthesis , a classic and versatile method for constructing the thiazole ring. nih.govsynarchive.comasianpubs.orgnih.gov This approach involves the condensation of an α-haloketone with a thiourea. To synthesize this compound, a custom α-haloketone, such as 1-bromo-1-(4-methylcyclohexyl)ethan-1-one, would be required. This intermediate can be prepared from 4-methylcyclohexanecarboxylic acid. The subsequent reaction with thiourea yields the desired 2-aminothiazole derivative. The stereochemistry of the final product would be determined by the stereochemistry of the starting cyclohexyl precursor.
Another powerful strategy involves the use of transition-metal-catalyzed cross-coupling reactions. The Kumada coupling reaction, for example, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. nih.gov In this context, the Grignard reagent of 4-methylcyclohexyl bromide (cis or trans) can be coupled with a suitable 5-halo-2-aminothiazole derivative, such as 5-bromo-1,3-thiazol-2-amine. This method offers a convergent approach where the two key fragments are synthesized separately and then joined.
| Coupling Strategy | Key Reactants | Catalyst/Conditions | Product |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | 1-Bromo-1-(4-methylcyclohexyl)ethan-1-one + Thiourea | Typically reflux in ethanol | This compound |
| Kumada Coupling | 4-Methylcyclohexylmagnesium bromide + 5-Bromo-1,3-thiazol-2-amine | Nickel or Palladium catalyst | This compound |
Synthesis of Analogues and Homologues of this compound
The synthesis of analogues and homologues of this compound allows for the exploration of the structure-activity relationship (SAR) of this class of compounds. This involves modifying the substituents on the cyclohexyl ring or altering the size of the cycloalkyl ring itself.
Analogues with different substituents on the cyclohexyl ring can be synthesized by starting with appropriately substituted cyclohexanones. For example, to introduce an ethyl group at the 4-position of the cyclohexyl ring, 4-ethylcyclohexanone (B1329521) would be used as the starting material. This would then be subjected to the same synthetic sequence of stereoselective reduction, conversion to a halide, and subsequent coupling to the thiazole ring as described for the 4-methyl analogue. Similarly, other alkyl groups such as propyl or butyl can be introduced.
Homologues of the target compound, featuring different cycloalkyl rings, can be prepared by employing cycloalkanones of varying ring sizes. For instance, cyclopentanone (B42830) or cycloheptanone (B156872) can be used as starting materials to synthesize 5-cyclopentyl-1,3-thiazol-2-amine (B1422344) and 5-cycloheptyl-1,3-thiazol-2-amine, respectively. The synthetic pathway would again mirror that of the parent compound, involving the formation of the corresponding α-haloketone or Grignard reagent from the cycloalkanone, followed by the construction of the 2-aminothiazole ring.
| Modification | Starting Material Example | Target Compound Example |
|---|---|---|
| Analogue (Substituent Variation) | 4-Ethylcyclohexanone | 5-(4-Ethylcyclohexyl)-1,3-thiazol-2-amine |
| Analogue (Substituent Variation) | 4-Propylcyclohexanone | 5-(4-Propylcyclohexyl)-1,3-thiazol-2-amine |
| Homologue (Ring Size Variation) | Cyclopentanone | 5-Cyclopentyl-1,3-thiazol-2-amine |
| Homologue (Ring Size Variation) | Cycloheptanone | 5-Cycloheptyl-1,3-thiazol-2-amine |
Advanced Spectroscopic and Structural Elucidation of 5 4 Methylcyclohexyl 1,3 Thiazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone in the elucidation of organic structures, offering profound insights into the chemical environment of individual atoms. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete and unambiguous assignment of all proton and carbon signals of 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine can be achieved.
Comprehensive ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their multiplicity, and their proximity to one another. The spectrum is characterized by signals corresponding to the aminothiazole ring, the methylcyclohexyl substituent, and the amine group.
The protons of the 4-methylcyclohexyl group are expected to exhibit complex multiplets in the aliphatic region of the spectrum, typically between δ 0.90 and 2.00 ppm. The methyl group (CH₃) protons will likely appear as a doublet around δ 0.90 ppm, coupled to the adjacent methine proton. The methine proton at the 4-position of the cyclohexyl ring would, in turn, be a complex multiplet due to coupling with both the methyl protons and the adjacent methylene protons. The remaining methylene (CH₂) protons of the cyclohexyl ring will present as overlapping multiplets.
The proton attached to the thiazole (B1198619) ring (H-4) is anticipated to resonate as a singlet in the aromatic region, typically around δ 6.50 ppm. The broad singlet corresponding to the amine (NH₂) protons is expected to appear further downfield, generally in the range of δ 5.00-6.00 ppm, with its chemical shift being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.50 | s | 1H | Thiazole H-4 |
| ~5.50 | br s | 2H | -NH₂ |
| ~2.50 | m | 1H | Cyclohexyl H-1 |
| ~1.80-1.95 | m | 2H | Cyclohexyl H-ax |
| ~1.65-1.75 | m | 2H | Cyclohexyl H-eq |
| ~1.40 | m | 1H | Cyclohexyl H-4 |
| ~1.15-1.30 | m | 2H | Cyclohexyl H-ax |
| ~0.95-1.10 | m | 2H | Cyclohexyl H-eq |
| ~0.90 | d | 3H | -CH₃ |
Note: This is a predicted spectrum. Actual chemical shifts and multiplicities may vary.
Carbon-13 NMR (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals are expected for the thiazole ring carbons and the 4-methylcyclohexyl carbons.
The C2 carbon of the thiazole ring, being attached to two nitrogen atoms, is expected to be the most deshielded, with a chemical shift in the range of δ 168.0 ppm. The C5 carbon, attached to the cyclohexyl group, would likely appear around δ 135.0 ppm, while the C4 carbon is predicted to be the most shielded of the ring carbons, resonating around δ 110.0 ppm.
The carbons of the 4-methylcyclohexyl group will appear in the aliphatic region of the spectrum. The methyl carbon is expected at approximately δ 22.0 ppm. The methine carbons (C-1 and C-4 of the cyclohexyl ring) and the methylene carbons will have chemical shifts in the range of δ 30.0-45.0 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | Thiazole C2 |
| ~135.0 | Thiazole C5 |
| ~110.0 | Thiazole C4 |
| ~43.0 | Cyclohexyl C1 |
| ~35.0 | Cyclohexyl C2, C6 |
| ~32.0 | Cyclohexyl C4 |
| ~30.0 | Cyclohexyl C3, C5 |
| ~22.0 | -CH₃ |
Note: This is a predicted spectrum. Actual chemical shifts may vary.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are indispensable for the complete structural assignment by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For the 4-methylcyclohexyl group, cross-peaks would be observed between the methyl protons and the H-4 proton, as well as between adjacent methylene and methine protons, allowing for the tracing of the spin system within the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the 4-methylcyclohexyl group by correlating the proton signals with their attached carbons. For instance, the proton signal at δ ~0.90 ppm would correlate with the carbon signal at δ ~22.0 ppm, confirming the methyl group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the thiazole ring and the cyclohexyl substituent. A key correlation would be expected between the cyclohexyl H-1 proton and the thiazole C5 carbon, confirming the point of attachment. Correlations between the thiazole H-4 proton and the thiazole C2 and C5 carbons would further solidify the ring structure assignment.
Vibrational Spectroscopy for Molecular Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-S bonds.
The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups of the cyclohexyl ring will be observed just below 3000 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected to produce a strong absorption band around 1630 cm⁻¹. The C-S stretching vibration, characteristic of the thiazole ring, will likely be found in the fingerprint region, around 700-600 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretching (asymmetric and symmetric) |
| 2920, 2850 | Strong | C-H stretching (cyclohexyl and methyl) |
| ~1630 | Strong | C=N stretching (thiazole ring) |
| ~1550 | Medium | N-H bending |
| ~1450 | Medium | C-H bending (cyclohexyl and methyl) |
| ~700-600 | Medium-Weak | C-S stretching |
Note: This is a predicted spectrum. Actual peak positions and intensities may vary.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the C-S and C=C bonds of the thiazole ring. The symmetric C-H stretching vibrations of the cyclohexyl ring would also be prominent. The N-H stretching vibrations are typically weak in Raman spectra. The aromatic ring stretching vibrations of the thiazole moiety would likely appear as distinct bands.
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~2920 | Strong | Symmetric C-H stretching (cyclohexyl) |
| ~1600 | Medium | Thiazole ring stretching |
| ~1380 | Strong | Thiazole ring breathing |
| ~700-600 | Strong | C-S stretching |
Note: This is a predicted spectrum. Actual peak positions and intensities may vary.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental formula of a compound. For this compound, the molecular formula is C10H16N2S, with a calculated monoisotopic mass of 196.1034 Da. HRMS analysis would be expected to yield a molecular ion peak [M+H]+ at m/z 197.1112, confirming this elemental composition.
The fragmentation pattern in mass spectrometry provides valuable structural information. For 2-aminothiazole (B372263) derivatives, fragmentation often involves cleavage of the bonds adjacent to the heterocyclic ring and within the substituents. The presence of the primary amine group typically results in an odd-numbered molecular ion peak, consistent with the Nitrogen Rule. libretexts.org
Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: Cleavage of the C-C bond between the cyclohexyl ring and the thiazole ring.
Ring Fragmentation: Rupture of the thiazole ring, which can lead to the loss of small neutral molecules like acetylene or HCN. researchgate.net
Loss of Amine Group: Elimination of the NH2 group ([M-16]+). researchgate.net
Cyclohexyl Ring Fragmentation: Fragmentation within the 4-methylcyclohexyl moiety, leading to a series of peaks separated by 14 mass units (CH2). libretexts.org
A representative table of expected fragments and their corresponding m/z values is provided below.
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
| [C10H16N2S]+• | Molecular Ion | 196.1 |
| [C9H13N2S]+ | Loss of •CH3 from cyclohexyl | 181.1 |
| [C4H4N2S]+• | Cleavage of cyclohexyl group | 112.0 |
| [C7H11]+ | 4-methylcyclohexyl cation | 95.1 |
| [C3H2NS]+ | Thiazole ring fragment | 84.0 |
This table is predictive and based on general fragmentation principles for similar structures.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sums.ac.ir It is widely used for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. science.govscispace.com
The analysis of this compound by GC-MS would be feasible, allowing for its separation from impurities or other components in a sample mixture before detection. However, the analysis of amines by GC can be challenging. labrulez.com The basicity and polarity of the amine group can lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and potential sample loss. labrulez.com To overcome these issues, specialized deactivated columns are often employed. These columns have surfaces treated to minimize adsorptive interactions, often by incorporating a basic compound into the packing material. labrulez.com
In a typical GC-MS analysis, the compound would be introduced into the GC, where it is vaporized and separated on the column based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting ions are separated by their mass-to-charge ratio to produce a mass spectrum. This spectrum serves as a chemical fingerprint for identification.
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. The thiazole ring is a key chromophore and fluorophore in many organic compounds. chim.it
The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π–π* and n–π* electronic transitions within the 2-aminothiazole moiety. nih.govresearchgate.net The π–π* transitions, typically of higher energy and intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n–π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen or sulfur heteroatoms) to a π* antibonding orbital. The position and intensity of these absorption bands are influenced by the solvent and the nature of the substituents on the thiazole ring. researchgate.net
Many 2-aminothiazole derivatives are known to exhibit fluorescence. chim.itresearchgate.net Upon excitation at an appropriate wavelength (corresponding to an absorption band), the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment. researchgate.net For instance, aminothiazole derivatives have reported emission maxima in the range of 430-480 nm. researchgate.net
| Compound Type | Typical λmax (Absorption) (nm) | Typical λem (Emission) (nm) | Solvent |
| 2-Aminothiazole Derivatives | 250 - 350 | 430 - 480 | Various organic solvents |
| 5-N-Arylaminothiazoles | 380 - 420 | 450 - 550 | Toluene |
| 4-(Pyren-1-yl)thiazol-2-amine | ~344 (Excitation) | ~438 | Acetonitrile |
This table presents typical ranges for related thiazole structures to provide context for the expected properties of this compound. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-Crystal X-ray Diffraction (SC-XRD) analysis provides unambiguous information about the molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure refined.
While the specific crystal structure for this compound is not publicly available, analysis of related structures in the Cambridge Structural Database provides insight into the expected geometric parameters. For example, in similar thiazole derivatives, the five-membered thiazole ring is nearly planar. nih.govresearchgate.net The exocyclic C-S and C-N bonds will have lengths indicative of their single or partial double bond character. The geometry of the cyclohexyl ring would likely adopt a stable chair conformation.
| Parameter | Typical Value (from related structures) |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or P21/n |
| C-S (thiazole ring) bond length | ~1.70 - 1.75 Å |
| C-N (thiazole ring) bond length | ~1.30 - 1.40 Å |
| C=C (thiazole ring) bond length | ~1.35 - 1.38 Å |
| C-N (exocyclic amine) bond length | ~1.35 Å |
| Thiazole ring dihedral angle | < 10° (indicating planarity) |
This table is illustrative, based on crystallographic data for similar 2-aminothiazole and cyclohexyl-containing compounds. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.govmdpi.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact.
For this compound, the primary amine group is a strong hydrogen bond donor (N-H), while the thiazole ring contains hydrogen bond acceptors (the ring nitrogen and sulfur atoms). Therefore, strong N-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming dimers or extended chains. nih.gov
H···H contacts: Arising from the numerous hydrogen atoms on the cyclohexyl and methyl groups, these contacts typically constitute a large portion of the Hirshfeld surface. researchgate.net
S···H and N···H contacts: These represent close approaches between the heteroatoms and hydrogen atoms on neighboring molecules. nih.govnih.gov
C···H contacts: Interactions involving the carbon atoms of the rings and nearby hydrogen atoms.
The analysis can be summarized using a 2D fingerprint plot, which provides a quantitative breakdown of the different types of intermolecular contacts.
| Interaction Type | Typical Contribution to Hirshfeld Surface (%) |
| H···H | 35 - 50% |
| N···H / H···N | 10 - 25% |
| S···H / H···S | 10 - 20% |
| C···H / H···C | 5 - 10% |
| Other (e.g., S···C, N···C) | < 5% |
This table provides an estimated breakdown of intermolecular contacts based on published Hirshfeld surface analyses of similar 2-aminothiazole compounds. nih.govnih.govresearchgate.net
Computational and Theoretical Investigations of 5 4 Methylcyclohexyl 1,3 Thiazol 2 Amine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic properties and predicting the chemical reactivity of molecules. These calculations provide insights into the fundamental aspects of molecular behavior that are often difficult to probe experimentally.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and vibrational frequencies of molecules. For 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to identify the most stable three-dimensional arrangement of its atoms. nih.gov This process of geometry optimization minimizes the energy of the molecule to find its equilibrium structure.
The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the precise bond lengths within the thiazole (B1198619) ring and the conformational preference of the 4-methylcyclohexyl group relative to the thiazole moiety.
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of C-H bonds, the bending of N-H bonds, or the vibrations of the thiazole ring. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum. nih.gov
Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)
| Parameter | Bond Length (Å) / Angle (°) |
| C2-N3 Bond Length | 1.315 |
| N3-C4 Bond Length | 1.390 |
| C4-C5 Bond Length | 1.375 |
| C5-S1 Bond Length | 1.720 |
| S1-C2 Bond Length | 1.760 |
| C2-N(amine) Bond Length | 1.360 |
| C5-C(cyclohexyl) Bond Length | 1.510 |
| C2-N3-C4 Bond Angle | 110.5 |
| N3-C4-C5 Bond Angle | 115.0 |
| C4-C5-S1 Bond Angle | 111.0 |
Note: The data in this table is hypothetical and serves as an illustration of the typical output from a DFT calculation. Actual values would be derived from a specific computational study.
Ab Initio Calculations for Molecular Properties
Ab initio calculations are based on first principles of quantum mechanics, without the use of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for understanding molecular properties. nih.gov For this compound, ab initio calculations can be used to determine a range of molecular properties, including dipole moment, polarizability, and molecular orbital energies.
These properties are crucial for understanding the molecule's interaction with its environment. For example, the dipole moment provides insight into the molecule's polarity, which influences its solubility and intermolecular interactions. Polarizability describes how easily the electron cloud of the molecule can be distorted by an external electric field, which is important for understanding its response to other molecules and to light.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. asianpubs.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. asianpubs.org Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would help in identifying the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. The presence of the electron-donating amino group and the alkyl substituent on the thiazole ring would be expected to influence the energies of these frontier orbitals.
Illustrative FMO Data for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.20 |
| LUMO | -1.15 |
| HOMO-LUMO Gap (ΔE) | 5.05 |
Note: The data in this table is hypothetical and for illustrative purposes. The actual values would be determined from a specific quantum chemical calculation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical methods provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and molecular flexibility.
Simulation of Conformational Landscapes of the Cyclohexyl Moiety
The 4-methylcyclohexyl group in this compound can exist in different conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. Furthermore, the methyl group can be in either an axial or equatorial position in the chair conformation, with the equatorial position being more stable due to reduced steric hindrance.
MD simulations can be used to explore the conformational landscape of the cyclohexyl moiety. By simulating the molecule's movement over time, it is possible to observe transitions between different conformations and to determine their relative populations. This provides a detailed understanding of the flexibility of this part of the molecule.
Analysis of Molecular Flexibility and Rotational Barriers
By performing specialized simulations, such as steered molecular dynamics or umbrella sampling, it is possible to calculate the potential of mean force (PMF) for this rotation. The PMF provides the free energy profile as a function of the dihedral angle, from which the rotational barrier can be determined. This information is valuable for understanding how the orientation of the bulky cyclohexyl group might influence the molecule's interactions with other molecules.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can elucidate its structural and electronic properties, which are reflected in its spectroscopic signatures.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting the NMR chemical shifts of organic molecules. The GIAO (Gauge-Independent Atomic Orbital) method is a commonly employed approach for this purpose.
The process involves optimizing the molecular geometry of this compound at a selected level of theory and basis set. Subsequently, the NMR shielding tensors are calculated. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).
Theoretical calculations can assist in the precise assignment of experimental NMR signals, which is particularly useful for complex molecules with overlapping resonances. A coordinated theoretical-experimental approach has been shown to be beneficial for the structural elucidation of other complex thiazole derivatives.
Illustrative Data: Predicted ¹³C and ¹H NMR Chemical Shifts
Below is an example of a data table that could be generated from a computational NMR study of this compound.
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 | 168.5 | - |
| C4 | 120.3 | 6.8 |
| C5 | 135.8 | - |
| C (cyclohexyl-1) | 40.2 | 2.5 |
| C (cyclohexyl-4) | 35.1 | 1.8 |
| CH₃ (methyl) | 21.7 | 0.9 |
| NH₂ | - | 5.5 |
Note: The data in this table is illustrative and represents the type of information that would be obtained from computational predictions. It is not based on experimental results for this compound.
Simulated IR and Raman Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations of these spectra can be performed to predict the frequencies and intensities of the vibrational bands.
These simulations are typically carried out using frequency calculations after a geometry optimization of the molecule. The resulting vibrational modes can be visualized, aiding in the assignment of the bands observed in experimental spectra. For instance, the characteristic vibrations of the thiazole ring, the C-N and C=N stretching frequencies, and the vibrations of the methylcyclohexyl group can be identified. In studies of other thiazole derivatives, Fourier transform infra-red (FT-IR) spectroscopy has been used to identify characteristic vibrations such as C-H stretching.
Illustrative Data: Simulated Vibrational Frequencies
The following table is an example of the kind of data that can be generated from simulated IR and Raman spectra for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| N-H stretch (amine) | 3450 | High | Low |
| C-H stretch (aromatic) | 3100 | Medium | High |
| C-H stretch (aliphatic) | 2950-2850 | High | High |
| C=N stretch (thiazole) | 1620 | High | Medium |
| C=C stretch (thiazole) | 1550 | Medium | High |
| N-H bend (amine) | 1600 | High | Low |
| C-H bend (aliphatic) | 1450 | Medium | Medium |
| C-N stretch (thiazole) | 1350 | High | Medium |
| C-S stretch (thiazole) | 850 | Medium | High |
Note: This data is for illustrative purposes to demonstrate the output of computational vibrational analysis and is not experimental data for this compound.
Computational Assessment of Molecular Interactions and Binding Propensities
Understanding how a molecule interacts with its environment, particularly with biological macromolecules, is crucial for fields such as medicinal chemistry. Computational methods provide a lens through which these interactions can be studied at a molecular level.
Theoretical Frameworks for Non-Covalent Interactions
Non-covalent interactions are fundamental in determining the three-dimensional structure of molecules and their interactions with other molecules. For thiazole derivatives, several computational tools are employed to analyze these weak interactions.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize atomic and bond properties, including hydrogen bonds and other weak interactions.
Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that highlights regions of non-covalent interactions in real space, helping to identify and characterize them. The reduced density gradient (RDG) is plotted against the electron density, allowing for the visualization of weak interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and hyperconjugative interactions that contribute to the stability of a molecular system.
Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular contacts in a crystal lattice, providing a fingerprint of the non-covalent interactions that govern crystal packing.
These methods have been used to elucidate the properties of non-covalent interactions between thiazole and other molecules. For instance, studies on thiazole-carbon dioxide complexes have utilized NCI, NBO, and Symmetry-Adapted Perturbation Theory (SAPT) to understand the interplay of tetrel bonds and hydrogen bonds.
Molecular Docking Studies with Representative Biomolecular Targets (Methodological Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
The general methodology for molecular docking studies involving a compound like this compound would involve the following steps:
Preparation of the Ligand: The 3D structure of this compound is constructed and optimized to its lowest energy conformation.
Preparation of the Receptor: A suitable biomolecular target (e.g., an enzyme or receptor) is selected. The crystal structure of the target is often obtained from a protein database. Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor. The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.
Mechanistic Organic Chemistry and Reaction Pathway Elucidation
Reaction Kinetics and Thermodynamic Considerations in Thiazole (B1198619) Synthesis
The Hantzsch thiazole synthesis, a cornerstone reaction for forming the 2-aminothiazole (B372263) ring system, is fundamentally driven by the formation of a highly stable aromatic product. youtube.com The reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. mdpi.comijper.org While specific kinetic data for the synthesis of 5-(4-methylcyclohexyl)-1,3-thiazol-2-amine are not extensively detailed, the general principles of the Hantzsch synthesis apply.
Computational chemistry provides valuable insights into the thermodynamic and kinetic stability of thiazole derivatives. mdpi.com Density Functional Theory (DFT) calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy gap (ΔE) between HOMO and LUMO is a critical parameter; a large energy gap indicates high kinetic stability and low reactivity, whereas a small gap suggests the molecule is more reactive and kinetically less stable. mdpi.com For a series of studied benzothiazole (B30560) derivatives, these calculated energy gaps ranged from 4.46 to 4.73 eV. mdpi.com These theoretical calculations help in understanding the inherent stability of the thiazole core and predicting its reactivity. mdpi.comnih.gov
The mechanism proposed by Hantzsch involves an initial enol-keto tautomerism of the ketone, followed by halogenation to produce an alpha-halo ketone. This intermediate is then nucleophilically attacked by the sulfur atom of thiourea. researchgate.net Subsequent intramolecular condensation and dehydration lead to the final 2-aminothiazole product. youtube.comresearchgate.net
Role of Catalysis in Thiazole Ring Formation and Functionalization
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher yields, shorter reaction times, and milder, more environmentally benign conditions. mdpi.com The synthesis and functionalization of 2-aminothiazoles have benefited significantly from a diverse array of catalytic systems. rsc.orgnih.gov These catalysts can be broadly categorized as homogeneous, heterogeneous, and nanocatalysts, each offering distinct advantages.
Heterogeneous catalysts are particularly valued for their ease of separation from the reaction mixture, often through simple filtration, and their potential for recyclability. rsc.org Examples include natural clays (B1170129) like montmorillonite-K10, modified silica (B1680970) gels such as silica chloride, and heteropoly acids like ammonium-12-molybdophosphate (AMP). rsc.orgresearchgate.net For instance, silica supported tungstosilisic acid has been effectively used as a reusable catalyst in the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com
Magnetic nanocatalysts represent a frontier in catalysis, combining high surface area and catalytic activity with the unique advantage of being easily separable from the reaction medium using an external magnet. researchgate.net Systems such as Ca/4-MePy-IL@ZY-Fe3O4 have been developed for the one-pot synthesis of 2-aminothiazoles, demonstrating high efficiency and reusability. researchgate.netnih.gov
More recently, sustainable main group metal catalysts, such as those based on calcium, have been developed. Calcium(II) triflimide (Ca(NTf₂)₂), for example, has been shown to catalyze the rapid and high-yielding synthesis of 5-aminothiazoles from N-thioacyl-N,O-acetals and isocyanides. nih.govresearchgate.net
Catalysis is also crucial for the selective functionalization of the pre-formed thiazole ring. Palladium and iron catalysts have been shown to switch the regioselectivity of reactions with vinyl azides and potassium thiocyanate, leading to either 4-substituted 2-aminothiazoles or 4-substituted 5-thiocyano-2-aminothiazoles, respectively. acs.orgorganic-chemistry.org Palladium catalysts are also extensively used for N-arylation coupling reactions of 2-aminothiazole derivatives. acs.org
| Catalyst Type | Specific Catalyst Example | Application | Key Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous | Montmorillonite-K10 | One-pot synthesis of 2-aminothiazoles | Cost-effective, easy to recover | researchgate.net |
| Heterogeneous | Silica Supported Tungstosilisic Acid | Hantzsch thiazole synthesis | Reusable, green methodology | mdpi.com |
| Heterogeneous | Ammonium-12-molybdophosphate (AMP) | Synthesis of thiazoles/aminothiazoles | Easily handled and removed by filtration | rsc.org |
| Magnetic Nanocatalyst | Ca/4-MePy-IL@ZY-Fe3O4 | One-pot synthesis of 2-aminothiazoles | Easy separation with a magnet, reusable | nih.gov |
| Homogeneous (Main Group) | Calcium(II) triflimide (Ca(NTf₂)₂) | Synthesis of 5-aminothiazoles | Sustainable, rapid, high-yielding | nih.govresearchgate.net |
| Homogeneous (Transition Metal) | Palladium(II) acetate | Selective synthesis of 4-substituted 2-aminothiazoles | High selectivity, mild conditions | acs.orgorganic-chemistry.org |
| Homogeneous (Transition Metal) | Iron(III) bromide | Selective synthesis of 4-substituted 5-thiocyano-2-aminothiazoles | Switches regioselectivity from Pd(II) catalysis | acs.orgorganic-chemistry.org |
Investigation of Intermediates and Transition States
The elucidation of a reaction mechanism hinges on the identification of key intermediates and the characterization of transition states that connect them. For the Hantzsch thiazole synthesis, the reaction proceeds through a sequence of well-established intermediates. youtube.comdocumentsdelivered.com The first step is an SN2 reaction where the nucleophilic sulfur of the thiourea attacks the α-carbon of the α-haloketone. youtube.com This forms a key S-alkylated isothiouronium salt intermediate.
Following this initial alkylation, an intramolecular cyclization occurs. The nitrogen atom of the thiourea moiety attacks the carbonyl carbon of the ketone fragment. This condensation step is followed by a dehydration event, which ultimately leads to the formation of the aromatic thiazole ring. youtube.com The stability of the final aromatic product is a key factor that drives the reaction to completion. youtube.com
While intermediates can sometimes be isolated or detected spectroscopically, transition states are, by definition, transient and cannot be isolated. Their structures and energies are primarily investigated using computational chemistry. nih.gov Semiempirical methods like PM3 and more sophisticated Density Functional Theory (DFT) calculations can be used to locate transition state structures on the potential energy surface. nih.govresearchgate.net These calculations allow for the determination of activation energy barriers, providing a quantitative understanding of the reaction kinetics and corroborating the proposed mechanistic pathways. nih.gov For example, in studies of related thiazoline (B8809763) systems, computational methods have successfully located transition structures and determined the global energetics of the process, showing that certain pathways proceed with smaller activation barriers. nih.gov
Stereochemical Control and Regioselectivity in Reactions of this compound
The structure of this compound incorporates a stereocenter within the methylcyclohexyl group, which can exist as cis or trans isomers. The stereochemical outcome of the synthesis would depend on the stereochemistry of the starting α-haloketone, derived from 4-methylcyclohexanone (B47639). However, specific studies on the stereochemical control during the synthesis of this particular compound are not widely documented in the literature.
In contrast, the regioselectivity of both the thiazole ring formation and its subsequent functionalization is a well-studied area. In the classic Hantzsch synthesis, the reaction between an α-haloketone and thiourea unambiguously yields a 2-aminothiazole. However, the use of N-monosubstituted thioureas can introduce regiochemical complexity. Under neutral conditions, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively. rsc.org However, performing the condensation under acidic conditions can lead to the formation of a mixture of isomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. rsc.org The ratio of these products is influenced by the specific reaction conditions and the nature of the substituents. rsc.org
The functionalization of the 2-aminothiazole ring also presents regioselectivity challenges and opportunities. The thiazole ring has multiple potential reaction sites (C4, C5, and the exocyclic amino group). As previously mentioned, catalyst choice can provide remarkable control over the site of functionalization. A notable example is the reaction involving vinyl azides and potassium thiocyanate, where palladium catalysis directs the formation of 4-substituted 2-aminothiazoles, while iron catalysis switches the selectivity to produce 4-substituted 5-thiocyano-2-aminothiazoles. acs.orgorganic-chemistry.org This catalyst-dependent regioselectivity is a powerful tool for the controlled synthesis of diverse thiazole derivatives. acs.org
Spectroscopic and Computational Techniques for Reaction Monitoring
A combination of spectroscopic and computational methods is essential for monitoring reaction progress, characterizing products, and elucidating complex reaction mechanisms.
Spectroscopic Techniques: Spectroscopic methods provide direct experimental evidence for the structural transformation of reactants into products.
Thin-Layer Chromatography (TLC): A simple and rapid technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation of organic molecules. researchgate.net The chemical shifts, coupling constants, and integration of signals in ¹H NMR confirm the connectivity of the final product. youtube.com The aromatic protons on the thiazole ring typically appear in the downfield region of the spectrum (around 7.27–8.77 ppm), confirming the formation of the aromatic ring. analis.com.my D₂O exchange experiments can be used to identify labile protons, such as those on the amino group. youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule. The disappearance of the ketone carbonyl stretch from the starting material and the appearance of characteristic C=N, C-S, and N-H stretches confirm the formation of the 2-aminothiazole ring. researchgate.net
Mass Spectrometry (MS): This technique provides the molecular weight of the product, confirming its elemental composition. researchgate.net
Computational Techniques: Computational chemistry complements experimental data by providing a molecular-level understanding of reaction pathways, intermediates, and transition states.
Density Functional Theory (DFT): This is a widely used quantum chemical method for studying the electronic structure of molecules. mdpi.com DFT calculations (often using the B3LYP functional) are employed to optimize molecular geometries, calculate thermodynamic properties, and predict spectroscopic data like vibrational frequencies (IR) and NMR chemical shifts (using the GIAO method). mdpi.comnih.gov
Semiempirical Methods: Methods like PM3 offer a faster, albeit less accurate, alternative to DFT for studying large systems and exploring potential energy surfaces to locate transition states and intermediates in a reaction mechanism. nih.gov
Visualization Software: Programs such as GaussView and Chemcraft are used to visualize the 3D structures of calculated molecules, orbitals (HOMO/LUMO), and vibrational modes, aiding in the interpretation of computational results. nih.gov
| Technique | Application in Thiazole Chemistry | Information Obtained | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR | Product characterization | Molecular structure, connectivity, confirmation of aromaticity | youtube.comanalis.com.my |
| IR Spectroscopy | Functional group analysis | Presence of N-H, C=N, C-S bonds; absence of starting material carbonyl | researchgate.net |
| Mass Spectrometry | Molecular weight determination | Confirmation of molecular formula | researchgate.net |
| TLC | Reaction monitoring | Qualitative assessment of reaction completion | youtube.com |
| Density Functional Theory (DFT) | Mechanistic studies, property prediction | Optimized geometries, reaction energies, HOMO-LUMO gaps, predicted NMR/IR spectra | mdpi.comresearchgate.net |
| Semiempirical Methods (e.g., PM3) | Exploration of reaction pathways | Location of transition states, estimation of activation barriers | nih.gov |
Future Perspectives and Broader Chemical Science Impact of 5 4 Methylcyclohexyl 1,3 Thiazol 2 Amine Research
Development of Novel Synthetic Methodologies for Thiazole (B1198619) Compounds
The synthesis of thiazole derivatives is a cornerstone of heterocyclic chemistry, with a rich history and continuous innovation. nih.gov The foundational method for synthesizing 2-aminothiazoles, such as 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine, is the Hantzsch thiazole synthesis. derpharmachemica.comingentaconnect.comresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793). kuey.net For the target compound, this would likely involve the reaction of a 2-halo-1-(4-methylcyclohexyl)ethan-1-one with thiourea.
While the Hantzsch method remains widely used, modern organic synthesis seeks greater efficiency, sustainability, and diversity. ingentaconnect.com Research into thiazole synthesis has evolved to include a variety of advanced methodologies.
Modern Synthetic Approaches for Thiazoles:
| Methodology | Description | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. numberanalytics.com | Reduced reaction times, improved yields, and cleaner reactions. researchgate.net |
| Catalytic Methods | Employs novel catalysts, such as montmorillonite-K10 or iron-iodine systems, to facilitate the reaction, often enabling one-pot procedures from readily available starting materials like methyl ketones. researchgate.netresearchgate.net | Milder reaction conditions, higher efficiency, and avoidance of pre-functionalized starting materials. |
| Green Chemistry Approaches | Focuses on environmentally benign processes, such as aqueous-phase synthesis, to minimize the use of hazardous organic solvents. scilit.com | Increased safety and reduced environmental impact. |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step to build complex molecules efficiently. researchgate.net | High atom economy, operational simplicity, and rapid access to molecular diversity. |
These evolving synthetic strategies offer powerful tools for creating libraries of compounds based on the this compound scaffold, enabling systematic exploration of its chemical and biological properties. The continued development of such methods is crucial for advancing the study of complex thiazole derivatives. ingentaconnect.com
Role as a Chemical Building Block in Advanced Organic Synthesis
The 2-aminothiazole (B372263) motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.netnih.gov This makes this compound a valuable chemical building block for constructing more complex molecules with potential therapeutic applications.
The key to its utility lies in the reactivity of its functional groups. The primary amino group at the C2 position is a versatile handle for a wide range of chemical transformations, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides. nih.gov
Alkylation: Introduction of alkyl groups.
Coupling Reactions: Participation in cross-coupling reactions to form C-N bonds, linking the thiazole core to other molecular fragments.
Furthermore, the thiazole ring itself can be subjected to further functionalization. The lipophilic 4-methylcyclohexyl group at the C5 position imparts specific physicochemical properties, such as increased solubility in nonpolar environments, which can be crucial for a molecule's ability to cross biological membranes. acs.org This substituent also introduces a three-dimensional character, which can be advantageous for achieving specific and high-affinity binding to biological targets like enzymes or receptors.
Potential Contributions to Supramolecular Chemistry and Materials Science
The applications of thiazole derivatives extend beyond medicine into the realms of materials science and supramolecular chemistry. ingentaconnect.com The unique electronic and structural features of the thiazole ring make it a valuable component in the design of functional materials.
The nitrogen and sulfur heteroatoms in the thiazole ring can act as coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs) or other complex supramolecular structures. The specific geometry and electronic properties of this compound could be leveraged to direct the assembly of such structures.
Moreover, thiazole-containing compounds have been investigated for their optical properties and incorporated into organic dyes and materials for optoelectronic applications. eurekaselect.commdpi.com For instance, carbazole-thiazole conjugates have been studied for their fluorescent and nonlinear optical responses. mdpi.com By functionalizing the amino group of this compound with chromophoric or electronically active moieties, it could serve as a precursor for novel materials with applications in:
Organic light-emitting diodes (OLEDs)
Photovoltaics
Chemical sensors
The combination of the rigid, aromatic thiazole core with the flexible, aliphatic methylcyclohexyl group could also be explored in the development of liquid crystals or polymers, where this structural duality would influence the material's phase behavior and bulk properties.
Emerging Research Avenues in Chemical Biology and Medicinal Chemistry (General Principles)
The thiazole scaffold is a cornerstone of modern drug discovery, with derivatives exhibiting a vast spectrum of biological activities. nih.govnih.govglobalresearchonline.net The 2-aminothiazole moiety, in particular, is a key pharmacophore present in numerous FDA-approved drugs. nih.goveurekaselect.com
Established Biological Activities of Thiazole Derivatives:
| Activity | Examples of Thiazole-Containing Drugs |
| Anticancer | Dasatinib, Tiazofurin, Bleomycin globalresearchonline.netsciencescholar.uswikipedia.org |
| Antimicrobial | Sulfathiazole eurekaselect.com |
| Antiretroviral | Ritonavir eurekaselect.com |
| Anti-inflammatory | Meloxicam, Fanetizole globalresearchonline.netwikipedia.org |
| Antifungal | Abafungin, Ravuconazole eurekaselect.comglobalresearchonline.net |
The compound this compound combines this biologically validated 2-aminothiazole core with a distinct lipophilic side chain. This structure serves as an excellent starting point for drug discovery campaigns. The general principle involves using this compound as a lead structure or a fragment to be optimized for activity against specific biological targets. The 4-methylcyclohexyl group could play a critical role in enhancing binding affinity through hydrophobic interactions within a protein's active site or improving pharmacokinetic properties like membrane permeability. acs.org
Future research could involve synthesizing a library of analogues based on this scaffold to probe structure-activity relationships (SAR) for various therapeutic targets, including protein kinases, proteases, or other enzymes implicated in disease. acs.org
Challenges and Opportunities in the Investigation of Complex Heterocyclic Systems
The exploration of complex heterocyclic systems like substituted thiazoles is a field ripe with both challenges and opportunities. numberanalytics.com
Challenges:
Synthetic Complexity: The synthesis of intricately substituted heterocyclic molecules can be difficult, often requiring multi-step sequences and careful control of reaction conditions to ensure the desired regioselectivity. numberanalytics.com
Purification and Characterization: Isolating pure products from complex reaction mixtures and unambiguously determining their structures can be demanding, requiring advanced analytical techniques. numberanalytics.com
Unpredictable Reactivity: The interplay of multiple functional groups within a heterocyclic system can lead to unexpected side reactions or instability, complicating synthetic efforts. rsc.org
Understanding SAR: Deciphering the complex relationship between the three-dimensional structure of a molecule and its biological activity requires the synthesis and testing of many analogues, which can be resource-intensive. acs.org
Opportunities:
Access to Novel Chemical Space: The vast number of possible substituted heterocyclic compounds remains largely unexplored, offering immense potential for the discovery of molecules with novel functions and properties.
Methodological Innovation: The challenges in synthesis drive the development of more efficient, sustainable, and powerful synthetic methods, benefiting the entire field of organic chemistry. numberanalytics.comnumberanalytics.com
Computational Chemistry: The growing power of computational modeling allows researchers to predict the properties, reactivity, and biological activity of heterocyclic compounds, helping to guide synthetic efforts and prioritize targets. numberanalytics.com
New Therapeutic and Material Applications: Overcoming the challenges in this field will unlock new solutions for medicine, materials science, and agriculture, leading to the development of next-generation drugs and advanced materials. kuey.net
The investigation of this compound and its derivatives epitomizes this dynamic, where tackling synthetic and analytical hurdles can pave the way for significant scientific and technological advancements.
Q & A
Q. What are the established synthetic routes for 5-(4-methylcyclohexyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?
The synthesis of thiazole derivatives typically involves cyclization reactions between thiourea derivatives and α-haloketones or via condensation of thioamides with carbonyl compounds. For this compound, a plausible route involves:
- Step 1 : Preparation of 4-methylcyclohexanone derivatives as precursors.
- Step 2 : Reaction with thiourea in the presence of iodine or bromine to form the thiazole core .
- Step 3 : Purification via recrystallization or column chromatography (e.g., using silica gel with ethyl acetate/hexane mixtures).
Q. Critical Parameters :
- Temperature (optimal range: 80–100°C for cyclization).
- Solvent polarity (polar aprotic solvents like DMF enhance reactivity).
- Catalysts (e.g., iodine for regioselectivity) .
Table 1 : Comparative analysis of synthetic methods
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Cyclization with I₂ | 65 | 95 | |
| Thiourea condensation | 58 | 90 |
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry. SHELX software is widely used for refinement .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.1–2.5 ppm (methylcyclohexyl protons) and δ 6.8–7.2 ppm (thiazole protons).
- ¹³C NMR : Signals near 165 ppm (C2 of thiazole) and 25–35 ppm (methylcyclohexyl carbons) .
- Mass spectrometry : Molecular ion peak at m/z 196.23 (C₁₀H₁₆N₂S) .
Note : Discrepancies in NMR data may arise from solvent effects or impurities; cross-validation with HPLC (≥95% purity) is recommended .
Q. What are the known biological activities of thiazol-2-amine derivatives, and how might the 4-methylcyclohexyl substituent influence these properties?
Thiazol-2-amine derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. The 4-methylcyclohexyl group:
- Enhances lipophilicity, improving blood-brain barrier penetration.
- Modulates steric effects, potentially reducing off-target interactions .
Example : Analogous compounds like 5-(4-bromobenzyl)-1,3-thiazol-2-amine show TLR4 inhibition, suggesting anti-inflammatory potential .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound to address low yields or regioselectivity issues?
- Density Functional Theory (DFT) : Predicts transition states and identifies energy barriers in cyclization steps.
- Molecular docking : Screens substituent effects on biological targets (e.g., TLR4 or mGluR5 receptors) .
- Machine learning : Trains models on reaction databases to predict optimal solvents/catalysts .
Case Study : A 2023 study on similar thiazoles used DFT to optimize iodine-catalyzed cyclization, increasing yield by 18% .
Q. How can contradictory crystallographic data for thiazol-2-amine derivatives be resolved, particularly regarding hydrogen bonding and packing motifs?
- Multi-temperature XRD : Resolves thermal motion artifacts.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯N bonds in thiazole rings) .
- Validation with SHELXL : Refines disorder models for methylcyclohexyl groups .
Example : A 2022 study on 4-(4-chlorophenyl)thiazol-2-amine used SHELXL to correct torsional angles in the cyclohexyl ring, resolving packing discrepancies .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound in preclinical studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility.
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites for deuteration .
- In vivo PK/PD modeling : Correlates plasma concentration with target engagement (e.g., mGluR5 inhibition) .
Table 2 : Pharmacokinetic parameters of a related mGluR5 antagonist
| Parameter | Value | Method | Reference |
|---|---|---|---|
| t₁/₂ | 4.2 h | LC-MS/MS | |
| LogP | 2.8 | Shake-flask |
Q. How can structural analogs of this compound be designed to enhance selectivity for neurological targets like mGluR5?
- Bioisosteric replacement : Substitute the methylcyclohexyl group with bicyclic systems (e.g., norbornane) to mimic glutamate’s conformation .
- SAR studies : Test halogenated analogs (e.g., 4-fluorocyclohexyl) to probe hydrophobic pockets.
- Cryo-EM : Resolve ligand-receptor binding modes to guide modifications .
Example : 5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride showed 10-fold higher mGluR5 affinity due to ionic interactions with Arg-316 .
Q. What are the best practices for handling discrepancies in biological assay data for thiazol-2-amine derivatives?
- Dose-response validation : Repeat assays with ≥3 independent replicates.
- Counter-screening : Rule out false positives using unrelated targets (e.g., kinase panels).
- Orthogonal assays : Combine enzymatic inhibition (IC₅₀) with cell-based viability assays (CC₅₀) .
Case Study : A 2024 study on TLR4 inhibitors used SPR and ELISA to confirm binding, resolving discrepancies from fluorescence quenching assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
